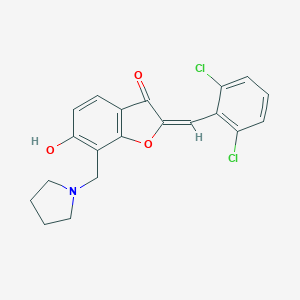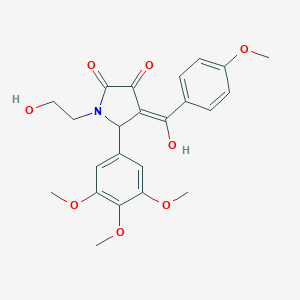![molecular formula C21H23N3O4 B264723 (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B264723.png)
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, commonly known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been widely used in scientific research to investigate the role of EGFR in various biological processes.
Mécanisme D'action
AG-1478 inhibits the activity of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, AG-1478 inhibits cell proliferation and induces apoptosis. In neuronal cells, AG-1478 has been shown to enhance synaptic plasticity and improve cognitive function. In vascular smooth muscle cells, AG-1478 inhibits cell proliferation and migration, which may have therapeutic benefits in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for use in lab experiments. It is a highly specific inhibitor of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one, which allows for the selective inhibition of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one signaling pathways. It is also a small molecule inhibitor, which makes it easy to administer and allows for rapid uptake by cells.
However, there are also limitations to the use of AG-1478 in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents for administration.
Orientations Futures
There are several future directions for the use of AG-1478 in scientific research. One potential direction is the development of more potent and selective (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors based on the structure of AG-1478. Another direction is the investigation of the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in other biological processes, such as inflammation and immune function. Additionally, AG-1478 could be used in combination with other targeted therapies to improve their efficacy in the treatment of cancer and other diseases.
Méthodes De Synthèse
AG-1478 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Applications De Recherche Scientifique
AG-1478 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, AG-1478 has been used to investigate the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the development and progression of various types of cancer. It has also been used to test the efficacy of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one-targeted therapies in preclinical studies.
In neuroscience, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in neuronal development and plasticity. It has also been used to investigate the effects of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors on cognitive function in animal models.
In cardiovascular research, AG-1478 has been used to study the role of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one in the regulation of vascular smooth muscle cell proliferation and migration. It has also been used to investigate the potential therapeutic benefits of (6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one inhibitors in the treatment of cardiovascular diseases.
Propriétés
Nom du produit |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(6Z)-6-[2-amino-5-(3,4-dimethoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-ethoxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11H,5H2,1-4H3,(H3,22,23,24)/b20-15- |
Clé InChI |
HIUIRWJXSDSDHI-HKWRFOASSA-N |
SMILES isomérique |
CCOC1=CC(=O)/C(=C\2/C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)/C=C1 |
SMILES |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
SMILES canonique |
CCOC1=CC(=O)C(=C2C(=C(NC(=N2)N)C)C3=CC(=C(C=C3)OC)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264648.png)
![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264653.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(2-methylbenzyl)oxy]benzoyl}-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264657.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264662.png)
![6-[(3,4-dimethoxyphenyl)methyl]-3-(3,5-dimethylanilino)-2H-1,2,4-triazin-5-one](/img/structure/B264673.png)
![Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B264675.png)
![2-amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B264682.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B264703.png)
![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B264710.png)
![5-(furan-2-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B264713.png)
![5-ethyl-8-oxo-N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264716.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B264719.png)